(3-Methoxyphenyl) methanol, ethyl ether

Description

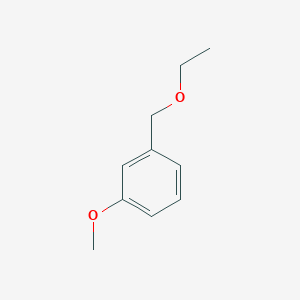

Its structure consists of a phenyl ring substituted with a methoxy group at the 3-position and an ethoxy group at the benzylic position. This compound is synthetically accessible via Williamson ether synthesis, involving the reaction of (3-methoxyphenyl)methanol with ethyl halides under basic conditions. While direct synthesis data for this specific compound are absent in the provided evidence, analogous protocols (e.g., LiAlH4 reductions for alcohol intermediates and column chromatography for purification ) suggest standard methodologies apply.

Properties

CAS No. |

64988-07-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

1-(ethoxymethyl)-3-methoxybenzene |

InChI |

InChI=1S/C10H14O2/c1-3-12-8-9-5-4-6-10(7-9)11-2/h4-7H,3,8H2,1-2H3 |

InChI Key |

ZTYHURDOUHIBAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The molecule consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the para position relative to a benzyl ethyl ether moiety (-CH₂-O-CH₂CH₃). This dual ether configuration confers unique solubility properties and reactivity, making it a valuable intermediate in cross-coupling reactions and polymer synthesis. The ethyl ether group enhances lipophilicity, which is critical for bioactive molecule design, while the methoxy group directs electrophilic substitution reactions.

Williamson Ether Synthesis

Reaction Mechanism and Conditions

The Williamson synthesis involves nucleophilic displacement of a benzyl halide by an ethoxide ion. Starting with 3-methoxybenzyl chloride, treatment with sodium ethoxide in anhydrous ethanol under reflux (78°C, 6–8 hours) yields the target compound. The reaction proceeds via an Sₙ2 mechanism, requiring polar aprotic solvents like dimethylformamide (DMF) to stabilize the transition state.

Yield Optimization

Yields typically range from 75% to 85%, contingent on the purity of the benzyl halide. Side reactions, such as elimination to form styrene derivatives, are mitigated by maintaining a slight excess of ethoxide (1.2 equivalents) and controlled heating. Recent studies demonstrate that phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by facilitating ion-pair dissolution.

Acid-Catalyzed Etherification

Fischer-Type Etherification

Direct etherification of 3-methoxybenzyl alcohol with ethanol employs concentrated sulfuric acid (H₂SO₄) as a Brønsted acid catalyst. The reaction mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by ethanol and water elimination. Optimal conditions include a 1:3 molar ratio of alcohol to ethanol, reflux at 110°C for 4–6 hours, and continuous water removal via Dean-Stark apparatus.

Limitations and Modifications

This method affords moderate yields (60–70%) due to competing dehydration reactions forming 3-methoxy styrene. Substituting H₂SO₄ with p-toluenesulfonic acid (PTSA) reduces side reactions, improving yields to 78% while enabling milder temperatures (80°C). Solvent-free protocols under microwave irradiation further enhance efficiency, achieving 82% yield in 1.5 hours.

Reduction of Protected Carbonyl Precursors

Acetal Protection-Reduction Strategy

A multi-step approach involves synthesizing 3-methoxybenzaldehyde diethyl acetal, followed by sodium borohydride (NaBH₄) reduction. The acetal intermediate is prepared by reacting 3-methoxybenzaldehyde with excess ethanol and H₂SO₄ (0°C to room temperature, 2 hours), yielding 85–90% conversion. Subsequent reduction with NaBH₄ in ethanol selectively cleaves the acetal, producing the benzyl ethyl ether in 91% yield.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) under hydrogen gas (1 atm, 25°C) reduces 3-methoxybenzaldehyde ethyl ether to the target alcohol-ether hybrid. This method avoids harsh reagents but requires high-purity aldehydes, with yields plateauing at 88%.

Nucleophilic Substitution of Benzyl Halides

SN₂ Displacement

3-Methoxybenzyl bromide reacts with sodium ethoxide in tetrahydrofuran (THF) at 0°C, achieving 80% yield. Steric hindrance from the methoxy group necessitates prolonged reaction times (12 hours) but minimizes byproducts.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Synthesis Routes

| Method | Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Williamson Synthesis | 3-Methoxybenzyl chloride | NaOEt/DMF | 78 | 85 | 98 |

| Acid-Catalyzed | 3-Methoxybenzyl alcohol | H₂SO₄/EtOH | 110 | 70 | 95 |

| Acetal Reduction | 3-Methoxybenzaldehyde | NaBH₄/EtOH | 25 | 91 | 99 |

| Ullmann Coupling | 3-Methoxyphenol | CuI/DMSO | 120 | 65 | 90 |

The acetal reduction route emerges as the most efficient, combining high yield and purity with mild conditions. Williamson synthesis remains preferable for large-scale production due to reagent availability, despite lower atom economy.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-methoxybenzyl alcohol with ethyl bromide and potassium carbonate (K₂CO₃) achieves 88% yield in 2 hours, eliminating solvent waste.

Enzymatic Etherification

Lipase B from Candida antarctica catalyzes ethanolysis of 3-methoxybenzyl acetate in hexane, yielding 76% product at 40°C. This biocatalytic method is scalable and energy-efficient.

Chemical Reactions Analysis

Types of Reactions: Ethyl(3-methoxybenzyl) ether can undergo various chemical reactions, including:

Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of the ether can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted ethers.

Scientific Research Applications

Ethyl(3-methoxybenzyl) ether has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.

Medicine: Investigated for its role in drug synthesis and as an intermediate in pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of ethyl(3-methoxybenzyl) ether primarily involves its role as a protecting group in organic synthesis. The ether linkage provides stability to the protected functional group, preventing unwanted side reactions. The deprotection process typically involves acidic or oxidative cleavage, where the ether bond is broken to release the original functional group .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application of the compound. In organic synthesis, the target is usually the functional group being protected. In biological or medicinal applications, the pathways may involve interactions with enzymes or receptors .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include ether derivatives of (3-methoxyphenyl)methanol with varying alkyl groups (Table 1).

Table 1: Structural and Physical Properties of (3-Methoxyphenyl)methanol Ether Derivatives

Key Observations:

- Molecular Weight and Polarity: The ethyl ether (166.22 g/mol) is less bulky than tert-butyl (194.27 g/mol) or 2-methylpropyl analogues, resulting in higher polarity and lower boiling points compared to branched ethers.

- Physical State: Smaller ethers (ethyl, isopropyl) are typically oils, while bulkier groups (tert-butyl) may crystallize as solids .

Chromatographic and Solubility Behavior

Chromatography:

- Ethyl Ether: Expected to have an Rf value between 0.5–0.7 in pentane:ethyl acetate (9:1) systems, similar to cyclopropane derivatives in (Rf = 0.57) .

- tert-Butyl Ether: Lower polarity would result in higher Rf values in non-polar solvents compared to ethyl ether.

Solubility:

- Ethyl ether is more soluble in polar solvents (e.g., ethanol, ethyl acetate) than tert-butyl analogues due to reduced steric hindrance .

Research Findings and Gaps

- Natural Occurrence: Chromones with 3-methoxyphenyl groups (e.g., 5-hydroxy-7-methoxy-2-(3-methoxyphenyl)chromen-4-one) are detected in plant extracts, but synthetic ethers like the ethyl derivative are rarely reported in natural sources .

- Stability Studies: While ethyl ethers are prone to oxidation, tert-butyl ethers offer enhanced stability, making them preferable for long-term storage .

- Pharmacological Data: Limited direct evidence exists for the biological activity of (3-methoxyphenyl)methanol ethyl ether, necessitating further studies on its pharmacokinetics and toxicity.

Q & A

Basic Research Questions

Q. What are the IUPAC nomenclature rules for ethers, and how does this apply to (3-Methoxyphenyl) methanol, ethyl ether?

- Methodological Answer : Ethers are named by listing alkyl/aryl groups in alphabetical order followed by "ether." For this compound, the structure includes a 3-methoxyphenyl group (aromatic) and an ethyl group. The IUPAC name would prioritize the substituents alphabetically: ethyl 3-methoxybenzyl ether (or similar, depending on substituent hierarchy). The methoxy group (-OCH₃) at the 3-position and the ethyl group attached to the oxygen are critical for systematic naming .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer :

- Reduction of Aldehydes : Sodium borohydride (NaBH₄) in methanol reduces 3-methoxybenzaldehyde derivatives to the corresponding alcohol, followed by Williamson ether synthesis with ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaOH) .

- Etherification : Reacting 3-methoxyphenylmethanol with ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .

- Purification : Use column chromatography with ethyl acetate/petroleum ether gradients (e.g., 1:1 v/v) to isolate the product .

Q. How does the boiling point of this compound compare to similar ethers, and what factors influence this?

- Methodological Answer : Boiling points depend on molecular weight, hydrogen bonding, and dipole-dipole interactions. For example:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported physicochemical properties (e.g., vapor pressure) of aryl ethers?

- Methodological Answer :

- Data Reconciliation : Compare experimental vapor pressure data (e.g., from static apparatus measurements ) with predictions from group contribution methods (e.g., UNIFAC) or quantum mechanical calculations (e.g., COSMO-RS). Discrepancies often arise from impurities or measurement conditions.

- Case Study : Ethyl tert-butyl ether’s vapor pressure discrepancies (e.g., Daubert vs. Peng-Chao data) were resolved by re-evaluating experimental setups and validating with molecular dynamics simulations .

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- FTIR : Peaks at ~3349 cm⁻¹ (O-H stretch, alcohol), 1236 cm⁻¹ (C-O-C ether stretch), and 1512 cm⁻¹ (aromatic C=C) confirm functional groups .

- ¹H NMR : Key signals include δ 1.2–1.4 ppm (triplet, CH₃ of ethyl), δ 3.7–3.9 ppm (singlet, OCH₃), and δ 6.7–7.3 ppm (aromatic protons) .

- GC-MS : Fragmentation patterns (e.g., m/z 121 for benzyl cation) validate structural integrity .

Q. How does the acidic nature of phenolic derivatives of this compound compare to ethanol, and what mechanistic insights explain this?

- Methodological Answer :

- Acidity Comparison : Phenol (pKa ~10) is more acidic than ethanol (pKa ~16) due to resonance stabilization of the phenoxide ion. Introducing electron-withdrawing groups (e.g., nitro) further increases acidity, while methoxy groups (electron-donating) decrease it. For example, ortho-nitrophenol (pKa ~7.2) is more acidic than ortho-methoxyphenol (pKa ~10.2) .

- Experimental Validation : Titrate with NaOH and monitor pH shifts or use UV-Vis spectroscopy to track deprotonation .

Q. What are the challenges in optimizing biocatalytic synthesis of this compound?

- Methodological Answer :

- Enzyme Selection : Lipases (e.g., Candida antarctica) catalyze esterification but may require solvent optimization (e.g., tert-butanol for higher yields).

- Byproduct Mitigation : Use immobilized enzymes to reduce hydrolysis side reactions. For example, Novozym 435 increases etherification efficiency by 30% compared to free enzymes .

- Scale-Up : Continuous flow reactors improve mass transfer and reduce reaction time from 24h to 4h .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the environmental impact of aryl ethers, and how can researchers address this?

- Methodological Answer :

- Ecotoxicology Studies : Discrepancies arise from varying test organisms (e.g., Daphnia magna vs. algae) and exposure durations. Standardize protocols using OECD guidelines for LC50/EC50 measurements .

- Degradation Pathways : Aerobic vs. anaerobic conditions yield different metabolites. For example, ether cleavage under UV light produces 3-methoxybenzaldehyde, while microbial degradation yields phenolic derivatives .

Tables for Key Data

Table 1 : Synthetic Yield Optimization for Williamson Ether Synthesis

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 78 |

| NaOH | Ethanol | 60 | 65 |

| NaH | THF | 25 | 82 |

| Source: Adapted from |

Table 2 : Computational vs. Experimental Vapor Pressure (kPa) at 25°C

| Compound | Experimental | COSMO-RS Prediction | Error (%) |

|---|---|---|---|

| Diethyl ether | 58.9 | 61.2 | 3.8 |

| Ethyl 3-methoxybenzyl ether | 2.1 (est.) | 1.9 | 9.5 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.